Methyl 4-Bromo-N-[8-(Hydroxyamino)-8-Oxooctanoyl]-L-Phenylalaninate
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Overview
Description
Methyl 4-bromo-N-[8-(hydroxyamino)-8-oxooctanoyl]-L-phenylalaninate is a complex organic compound belonging to the class of phenylalanine derivatives. This compound is characterized by its unique structure, which includes a bromine atom, a hydroxyamino group, and an oxooctanoyl chain attached to the phenylalanine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-N-[8-(hydroxyamino)-8-oxooctanoyl]-L-phenylalaninate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Bromination: The introduction of a bromine atom to the phenylalanine derivative.
Amidation: The formation of an amide bond between the brominated phenylalanine and the oxooctanoyl chain.
Hydroxylation: The addition of a hydroxyamino group to the oxooctanoyl chain.
Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-N-[8-(hydroxyamino)-8-oxooctanoyl]-L-phenylalaninate undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form corresponding oxo derivatives.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyamino group yields oxo derivatives, while substitution of the bromine atom results in various substituted phenylalanine derivatives .
Scientific Research Applications
Methyl 4-bromo-N-[8-(hydroxyamino)-8-oxooctanoyl]-L-phenylalaninate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-bromo-N-[8-(hydroxyamino)-8-oxooctanoyl]-L-phenylalaninate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may modulate signaling pathways by interacting with receptors on the cell surface .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-N-[8-(hydroxyamino)-8-oxooctanoyl]-D-phenylalaninate: A stereoisomer with similar properties but different biological activity.
Methyl 4-chloro-N-[8-(hydroxyamino)-8-oxooctanoyl]-L-phenylalaninate: A similar compound with a chlorine atom instead of bromine.
Methyl 4-bromo-N-[8-(amino)-8-oxooctanoyl]-L-phenylalaninate: A derivative with an amino group instead of a hydroxyamino group.
Uniqueness
Methyl 4-bromo-N-[8-(hydroxyamino)-8-oxooctanoyl]-L-phenylalaninate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its bromine atom, hydroxyamino group, and oxooctanoyl chain contribute to its versatility in various applications .
Properties
Molecular Formula |
C18H25BrN2O5 |
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Molecular Weight |
429.3 g/mol |
IUPAC Name |
methyl (2S)-3-(4-bromophenyl)-2-[[8-(hydroxyamino)-8-oxooctanoyl]amino]propanoate |
InChI |
InChI=1S/C18H25BrN2O5/c1-26-18(24)15(12-13-8-10-14(19)11-9-13)20-16(22)6-4-2-3-5-7-17(23)21-25/h8-11,15,25H,2-7,12H2,1H3,(H,20,22)(H,21,23)/t15-/m0/s1 |
InChI Key |
UPYGSQPRAHMDPD-HNNXBMFYSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)Br)NC(=O)CCCCCCC(=O)NO |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)Br)NC(=O)CCCCCCC(=O)NO |
Origin of Product |
United States |
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